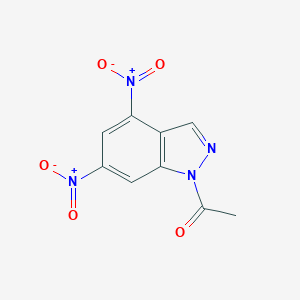
1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE is a chemical compound characterized by the presence of a dinitroindazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE typically involves the nitration of indazole derivatives followed by acylation
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The indazole moiety can interact with specific binding sites, influencing the activity of target proteins.
類似化合物との比較
Similar Compounds
1-(4-NITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE: Similar structure but with fewer nitro groups.
1-(4,6-DIAMINO-1H-INDAZOL-1-YL)ETHAN-1-ONE: Contains amino groups instead of nitro groups.
1-(4,6-DICHLORO-1H-INDAZOL-1-YL)ETHAN-1-ONE: Contains chloro groups instead of nitro groups.
Uniqueness
1-(4,6-DINITRO-1H-INDAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of two nitro groups, which confer distinct chemical reactivity and potential biological activities. The dinitro substitution pattern can influence the compound’s electronic properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H6N4O5 |
|---|---|
分子量 |
250.17g/mol |
IUPAC名 |
1-(4,6-dinitroindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H6N4O5/c1-5(14)11-8-2-6(12(15)16)3-9(13(17)18)7(8)4-10-11/h2-4H,1H3 |
InChIキー |
RPSCBYRDIFJDPN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=C(C=N1)C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(=O)N1C2=C(C=N1)C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388988.png)
![Cyclohexyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B388989.png)
![7,8-dimethyl-2-{(E)-1-[2-(trifluoromethyl)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B388991.png)

![ETHYL (4Z)-1-(3,4-DIMETHYLPHENYL)-4-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B388995.png)
![4-{[(3Z)-1-(3,4-DIMETHYLPHENYL)-4-(ETHOXYCARBONYL)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-PYRROL-3-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B388997.png)
![1-[5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B388998.png)

![4-methoxy-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B389001.png)
![4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B389002.png)


![6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B389006.png)
